molecular formula C24H27N5O3S B2650955 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-37-9

7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2650955
CAS No.: 1021209-37-9
M. Wt: 465.57
InChI Key: GVWDFIHJVWTCKG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features:

  • A triazolopyrimidine core with a carboxamide group at position 4.
  • A 3,4-dimethoxyphenyl substituent at position 7, which may enhance lipophilicity and modulate receptor interactions.
  • A 2-methylphenyl group on the carboxamide nitrogen, influencing steric hindrance and binding affinity.

Synthetic routes for analogous compounds involve multi-component reactions (MCRs) using aldehydes, triazole diamines, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid as a catalyst .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-6-33-24-27-23-25-15(3)20(22(30)26-17-10-8-7-9-14(17)2)21(29(23)28-24)16-11-12-18(31-4)19(13-16)32-5/h7-13,21H,6H2,1-5H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWDFIHJVWTCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, triazoles, and pyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with pyrimidine derivatives.

    Cyclization Reactions: Formation of the triazolopyrimidine core through intramolecular cyclization.

    Functional Group Modifications: Introduction of ethylsulfanyl and carboxamide groups through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

    Antimicrobial Activity: Evaluated for its potential antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with structurally related derivatives, highlighting substituent variations, physicochemical properties, and synthetic yields:

Compound Name / Substituents R₁ (Position 7) R₂ (Position 2) R₃ (N-Substituent) Yield (%) Melting Point (°C) Key Spectral Data (HRMS m/z) Biological Activity (Inferred)
Target Compound: 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-[...]-6-carboxamide 3,4-Dimethoxyphenyl Ethylsulfanyl 2-Methylphenyl N/A N/A N/A Likely modulates kinase or enzyme targets (based on scaffold)
5a : 7-(3,4,5-Trimethoxyphenyl)-N-(p-tolyl)-[...]-6-carboxamide 3,4,5-Trimethoxyphenyl Amino p-Tolyl 66 Not reported 453.1677 Anticancer (trimethoxyphenyl motif common in tubulin inhibitors)
5j : N-(4-Nitrophenyl)-7-(3,4,5-Trimethoxyphenyl)-[...]-6-carboxamide 3,4,5-Trimethoxyphenyl Amino 4-Nitrophenyl 43 319.9–320.8 453.1677 Enhanced electron-withdrawing effects; potential antimicrobial activity
5k : N-(4-Bromophenyl)-7-(3,4,5-Trimethoxyphenyl)-[...]-6-carboxamide 3,4,5-Trimethoxyphenyl Amino 4-Bromophenyl 54 280.1–284.3 513.0870 Improved halogen-mediated binding; possible kinase inhibition
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-[...]-6-carboxamide 3-Hydroxyphenyl Amino 2-Methoxyphenyl N/A N/A N/A Enhanced solubility (hydroxyl group); potential anti-inflammatory
Ethyl 7-(4-Chlorobenzyloxy)phenyl-2-(2-fluorobenzylsulfanyl)-[...]-6-carboxylate 4-Chlorobenzyloxyphenyl 2-Fluorobenzylsulfanyl Ethyl ester N/A N/A N/A Antifungal/antibacterial (fluorine and sulfur groups)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound offers moderate electron-donating effects compared to the 3,4,5-trimethoxyphenyl in 5a–k, which is associated with enhanced anticancer activity in preclinical models . The ethylsulfanyl group at position 2 may improve metabolic stability over amino or halogenated substituents, as seen in compounds 5a–k .

Synthetic Yields :

  • N-Substituents with electron-withdrawing groups (e.g., 4-nitrophenyl in 5j) reduce yields (43%) compared to electron-donating groups (e.g., p-tolyl in 5a, 66%) due to steric and electronic challenges .

Spectroscopic Trends :

  • HRMS data for analogs (e.g., 5a: m/z 453.1677) confirm molecular integrity, with deviations <2 ppm from theoretical values .

Fluorine and sulfanyl groups (e.g., in ) are linked to enhanced antimicrobial activity via membrane interaction or enzyme inhibition .

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities it exhibits based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H27N5O4S
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 1021212-60-1

The compound features a triazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of methoxy and ethylsulfanyl groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining substituted phenyl hydrazines with pyrimidine derivatives.
  • Cyclization Reactions : Formation of the triazolopyrimidine core through intramolecular cyclization.
  • Functional Group Modifications : Introduction of ethylsulfanyl and carboxamide groups through nucleophilic substitution and amidation reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown potent antiproliferative effects against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

A study evaluating similar compounds demonstrated that modifications in the phenyl groups significantly affected their anticancer activity, suggesting that the methoxy groups play a crucial role in enhancing bioactivity .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary results suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve:

  • Disruption of Bacterial Cell Walls : Leading to cell lysis.
  • Inhibition of Enzymatic Pathways : Critical for bacterial survival.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in various biological assays:

  • Anticancer Studies : A comparative analysis showed that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines .
  • Antimicrobial Tests : In vitro studies revealed that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than 100 µg/mL .

Data Summary Table

Biological ActivityMechanismReference
AnticancerCell cycle inhibition, apoptosis induction
AntimicrobialCell wall disruption, enzymatic inhibition

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-component condensation reactions. Key steps include:

  • Core Formation : Reacting 3-amino-1,2,4-triazole derivatives with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and β-keto esters or cyanoacetates under reflux in polar solvents like DMF or ethanol. Triethylamine is often used as a catalyst .
  • Sulfanyl Incorporation : Introducing the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting pre-formed triazolopyrimidine intermediates with ethyl mercaptan in the presence of a base .
  • Amide Coupling : The carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt) between the carboxylic acid derivative and 2-methylaniline .
    Optimization Note : Microwave-assisted synthesis (e.g., 323 K for 30 minutes) can enhance reaction efficiency and yield compared to conventional heating .

Basic: Which spectroscopic and structural characterization methods are critical for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct singlets (~δ 6.8–7.4 ppm), while ethylsulfanyl protons show characteristic triplets (~δ 1.3–2.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in triazole rings: ~1.32–1.38 Å) and dihedral angles between aromatic rings, critical for understanding planarity and π-π interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 495.18) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Catalyst Screening : Test additives like p-toluenesulfonic acid (pTSA) or ionic liquids to accelerate cyclization. achieved a 78% yield using a novel catalyst .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. DMF enhances solubility of intermediates but may require higher temperatures (~120°C) .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, microwave irradiation ( ) reduced reaction time from 10 hours to 30 minutes .

Advanced: How can computational methods predict bioactivity or binding mechanisms?

Methodological Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The ethylsulfanyl and carboxamide groups often form hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity data from analogues. The 3,4-dimethoxyphenyl group may enhance membrane permeability due to increased lipophilicity .
  • Reaction Path Search : Tools like GRRM17 () simulate transition states to predict regioselectivity in cyclization steps .

Advanced: How are π-π stacking interactions analyzed in crystallographic studies?

Methodological Answer:

  • Centroid Distance Measurement : In , π-π interactions between triazole and pyrimidine rings were identified with centroid distances of 3.63–3.88 Å, calculated using software like Mercury .
  • Symmetry Analysis : Intermolecular interactions are mapped via symmetry operations (e.g., 1 − x, −y, 1 − z in ), revealing stacking patterns that influence crystal packing .

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Parameter Comparison : Contrast solvent systems (e.g., ethanol vs. DMF) and heating methods (microwave vs. reflux). reported 85% yield under microwave conditions, while conventional methods ( ) yielded ~60% .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete cyclization intermediates) that reduce yield. Recrystallization in EtOH/DMF (3:1) improves purity .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/DMF mixtures ( ) or acetone ( ) to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers, especially if substituents have similar polarity .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the ethylsulfanyl group with methylthio or benzylthio to assess steric effects ( ). Modify the 2-methylphenyl carboxamide to explore hydrogen-bonding capacity .
  • Bioisosteric Replacement : Substitute the triazolo[1,5-a]pyrimidine core with pyrazolo[1,5-a]pyrimidine ( ) to evaluate scaffold flexibility .

Advanced: How do intermolecular interactions influence crystallization?

Methodological Answer:

  • Hydrogen Bonding : The carboxamide NH forms hydrogen bonds with carbonyl groups (e.g., C=O⋯H–N, ~2.1 Å) in , stabilizing the crystal lattice .
  • Van der Waals Forces : Methyl and methoxy groups contribute to hydrophobic packing, as seen in the triclinic crystal system () with unit cell parameters a = 7.5884 Å, b = 10.7303 Å .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

  • Stability Studies : Monitor decomposition via accelerated aging (40°C/75% RH for 6 months) with HPLC. The ethylsulfanyl group may oxidize; thus, store under nitrogen at −20°C .
  • Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .

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